molecular formula C4H12O4Si<br>(CH3O)4Si<br>C4H12O4Si B109134 Tetramethoxysilane CAS No. 681-84-5

Tetramethoxysilane

Cat. No. B109134
Key on ui cas rn: 681-84-5
M. Wt: 152.22 g/mol
InChI Key: LFQCEHFDDXELDD-UHFFFAOYSA-N
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Patent
US04778910

Procedure details

Example 2 was repeated except that 0.04 gram of rubidium formate was used as the alkali carboxylate catalyst component and reaction time was 4.0 hours. Under these conditions 5.2 grams of methyltrimethoxysilane; 44.0 grams of tetramethoxysilane were produced; and 14.0 grams of methanol was unreacted. Of the total organosilanes in the distillation product 10.5 percent was methyltrimethoxysilane.
Name
rubidium formate
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=O.[Rb+].C[Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8]>>[CH3:8][O:7][Si:6]([O:3][CH3:1])([O:11][CH3:12])[O:9][CH3:10] |f:0.1|

Inputs

Step One
Name
rubidium formate
Quantity
0.04 g
Type
reactant
Smiles
C(=O)[O-].[Rb+]
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C[Si](OC)(OC)OC
Step Three
Name
carboxylate
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CO[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 94292.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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